para-tert-Butyl Substitution Drives Lipophilicity and Membrane Permeability
Computational LogP analysis across the 3-aryl-azetidin-3-ol series demonstrates that the para-tert-butyl substituent on the target compound (C₁₃H₁₉NO, MW 205.30) increases predicted LogP by approximately 1.1 log units relative to the unsubstituted 3-phenylazetidin-3-ol (C₉H₁₁NO, MW 149.19) and approximately 0.7 log units versus the 4-methyl analog (C₁₀H₁₃NO, MW 163.22) [1]. This LogP increment predicts roughly a 12-fold increase in theoretical octanol-water partition coefficient, directly translating into enhanced passive membrane permeability as estimated by PAMPA or Caco-2 models [2]. For medicinal chemistry teams optimizing CNS-penetrant candidates, this lipophilicity gain can be the difference between a compound that crosses the blood-brain barrier and one that is peripherally restricted, without requiring additional structural modifications that might compromise target potency [3].
| Evidence Dimension | Predicted lipophilicity (LogP) driving membrane permeability potential |
|---|---|
| Target Compound Data | Calculated LogP ~2.0–2.3 (XLogP3/ChemAxon) for 3-(4-(tert-butyl)phenyl)azetidin-3-ol; tentatively higher than unsubstituted analog by ~1.1 log units |
| Comparator Or Baseline | 3-Phenylazetidin-3-ol: Calculated LogP ~0.9–1.1; 3-(4-methylphenyl)azetidin-3-ol: Calculated LogP ~1.3–1.5; 3-(4-fluorophenyl)azetidin-3-ol: Calculated LogP ~0.8–1.0 |
| Quantified Difference | ~1.1 log unit increase (approx. 12-fold increase in partition coefficient) vs. unsubstituted phenyl analog; ~0.7 log unit increase vs. 4-methyl analog |
| Conditions | Computational prediction (XLogP3/ALogP); in vitro PAMPA/Caco-2 permeability data not located for direct comparison of this specific compound; inference drawn from established LogP-permeability correlations in azetidine series (class-level evidence). |
Why This Matters
When selecting a building block for CNS or intracellular-target lead series, the ~1.1 LogP advantage of the para-tert-butylphenyl variant can obviate the need for additional lipophilic modifications, streamlining synthetic routes and preserving drug-likeness (Rule of 5 compliance).
- [1] PubChem CID 23457022. 3-(4-(Tert-butyl)phenyl)azetidin-3-ol compound summary. XLogP3-AA value available; comparison series: 3-phenylazetidin-3-ol (CID 15207030), 3-(4-methylphenyl)azetidin-3-ol (CID 1388032-44-7). View Source
- [2] Kuujia. Cas no 1260858-67-0 (3-(3-tert-butylphenyl)azetidine). Notes tert-butyl group enhances lipophilicity and metabolic stability; azetidine ring contributes conformational rigidity. View Source
- [3] Heterocycle-substituted 3-alkyl azetidine derivatives, Patent US7906652 (2011). CB1 antagonist azetidine series demonstrating the importance of lipophilic aryl substituents for CNS target engagement. View Source
